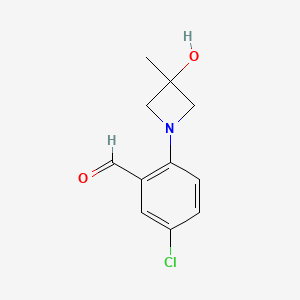

5-Chloro-2-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde

Beschreibung

Eigenschaften

Molekularformel |

C11H12ClNO2 |

|---|---|

Molekulargewicht |

225.67 g/mol |

IUPAC-Name |

5-chloro-2-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde |

InChI |

InChI=1S/C11H12ClNO2/c1-11(15)6-13(7-11)10-3-2-9(12)4-8(10)5-14/h2-5,15H,6-7H2,1H3 |

InChI-Schlüssel |

ABNLGAAKOVBWHI-UHFFFAOYSA-N |

Kanonische SMILES |

CC1(CN(C1)C2=C(C=C(C=C2)Cl)C=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Detailed Synthetic Procedure

| Step | Reagents & Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 5-Chloro-2-hydroxybenzaldehyde, 3-hydroxy-3-methylazetidine, NaOH or K2CO3, solvent (e.g., ethanol or toluene), reflux | Nucleophilic substitution to attach azetidine ring to benzaldehyde core | 60-75 | Reaction time: 4-6 hours; inert atmosphere recommended |

| 2 | Purification by recrystallization or chromatography | Isolation of pure 5-Chloro-2-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde | - | Solvent choice affects purity and yield |

Industrial Scale Considerations

While detailed industrial protocols are scarce in public literature, scale-up typically involves:

- Use of continuous flow reactors to improve heat and mass transfer.

- Optimization of base concentration and solvent system for maximal conversion.

- Advanced purification techniques such as preparative HPLC or crystallization under controlled conditions to enhance purity.

- Environmental and safety considerations to handle chlorinated intermediates and azetidine derivatives.

Alternative Synthetic Routes and Related Methods

β-Lactam (Azetidinone) Formation Techniques

The azetidine moiety in the compound is structurally related to β-lactams, which are commonly synthesized via:

- Ketene/imine cycloadditions (Staudinger reaction).

- Enolate–imine condensations.

- Transition metal-catalyzed cycloadditions.

Although these methods are primarily for β-lactams, they provide insight into azetidine ring construction and functionalization strategies that could be adapted for 3-hydroxy-3-methylazetidine derivatives.

Use of Protecting Groups

Protection of phenolic or hydroxy groups during synthesis using tert-butyldimethylsilyl (TBDMS) ethers has been reported to improve selectivity and yield in related azetidine-containing benzaldehyde derivatives. Deprotection is typically achieved with tetrabutylammonium fluoride (TBAF).

Reaction Conditions and Optimization

| Parameter | Typical Range/Condition | Effect on Reaction |

|---|---|---|

| Base | Sodium hydroxide or potassium carbonate | Facilitates nucleophilic substitution |

| Solvent | Ethanol, toluene, or dimethylformamide (DMF) | Influences solubility and reaction rate |

| Temperature | 60–100 °C (reflux) | Higher temperature increases reaction rate but may cause side reactions |

| Reaction Time | 4–6 hours | Sufficient for complete conversion |

| pH | Basic (pH 8–11) | Required for deprotonation of hydroxy groups |

Chemical Reactions and Functional Group Transformations

Oxidation and Reduction

- The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidants such as potassium permanganate or chromium trioxide.

- Reduction of the aldehyde to benzyl alcohol derivatives can be achieved using sodium borohydride or lithium aluminum hydride.

Substitution Reactions

- The 5-chloro substituent is amenable to nucleophilic aromatic substitution with amines, thiols, or azides under basic conditions, allowing further functionalization.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Direct nucleophilic substitution | 5-Chloro-2-hydroxybenzaldehyde, 3-hydroxy-3-methylazetidine, NaOH/K2CO3 | Reflux in ethanol/toluene, 4-6 h | 60-75 | Straightforward, moderate yield | Requires careful control of conditions |

| β-Lactam ring synthesis (adapted) | Ketene/imine cycloaddition, protecting groups | Microwave-assisted, TBAF deprotection | Variable | High selectivity, structural diversity | More complex, multi-step |

Analyse Chemischer Reaktionen

Types of Reactions

5-Chloro-2-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under basic conditions.

Major Products

Oxidation: 5-Chloro-2-(3-hydroxy-3-methylazetidin-1-yl)benzoic acid.

Reduction: 5-Chloro-2-(3-hydroxy-3-methylazetidin-1-yl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

5-Chloro-2-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the development of novel materials and chemical processes.

Wirkmechanismus

The mechanism of action of 5-Chloro-2-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to alterations in cellular pathways. The azetidine ring and the chloro-substituted benzaldehyde moiety may play crucial roles in its biological activity by facilitating binding to target proteins and modulating their function .

Vergleich Mit ähnlichen Verbindungen

Structural and Substituent Variations

Key structural analogs include benzaldehyde derivatives with halogenation (Cl, F), heterocyclic substituents (azetidine, imidazole, tosylamino), or functional groups (trifluoromethyl, hydroxymethyl). Below is a comparative analysis:

Physicochemical and Functional Properties

- Photoluminescence (PL): Zinc complexes of 5-chloro-2-(N-tosylamino)benzaldehyde derivatives exhibit PL quantum yields up to 48.3% in solid state, attributed to tetrahedral Zn coordination . Trifluoromethyl or imidazole substituents may reduce PL efficiency due to increased non-radiative decay.

- Thermal Stability: Zinc complexes degrade above 290°C, outperforming non-metallated benzaldehydes . The CF₃-substituted analog lacks thermal data but is air-sensitive, suggesting lower stability .

- Biological Activity: Zinc complexes with 5-chloro-2-(N-tosylamino)benzaldehyde show protistocidal activity twice that of the drug toltrazuril . Imidazole derivatives may target enzymes like indoleamine 2,3-dioxygenase (IDO1) but require explicit testing .

Research Findings and Data Tables

Biologische Aktivität

5-Chloro-2-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and its pharmacological implications, supported by relevant studies and data.

Chemical Structure and Properties

The compound features a benzaldehyde moiety with a chloro substituent and a hydroxyazetidine derivative. The presence of these functional groups contributes to its unique chemical properties, which are essential for its biological activity.

Synthesis

The synthesis of 5-Chloro-2-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde typically involves several steps, including the formation of the azetidine ring and subsequent functionalization of the benzaldehyde. The general synthetic pathway includes:

- Formation of the Azetidine Ring : Utilizing appropriate precursors to form the three-membered azetidine structure.

- Chlorination : Introduction of the chloro group at the para position of the benzaldehyde.

- Hydroxylation : Addition of the hydroxy group to enhance biological interactions.

Anticancer Potential

Research indicates that 5-Chloro-2-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde exhibits significant anticancer properties . In vitro studies have demonstrated its efficacy against various cancer cell lines, particularly breast cancer cells. The compound's mechanism of action appears to involve:

- Inhibition of Tubulin Polymerization : Similar to other known microtubule-targeting agents, it disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .

- Induction of Apoptosis : It promotes apoptotic pathways by modulating key proteins involved in cell survival, such as Bcl-2 and Bax .

Antibacterial Activity

The compound also shows promising antibacterial activity . Studies have indicated that benzaldehyde derivatives can interact with bacterial membranes, leading to increased permeability and enhanced efficacy of antibiotics . Specifically, 5-Chloro-2-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde may reduce the minimum inhibitory concentration (MIC) of standard antibiotics against various bacterial strains.

Case Studies and Research Findings

Several studies have documented the biological activity of compounds structurally similar to 5-Chloro-2-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde:

| Compound | IC50 (µM) | Target | Notes |

|---|---|---|---|

| Compound A | 0.075 | MCF-7 Cells | Potent antiproliferative activity |

| Compound B | 0.620 | MDA-MB-231 Cells | Effective against triple-negative breast cancer |

| Benzaldehyde | 8.0 mM | Staphylococcus aureus | Demonstrated antibacterial properties |

These findings suggest that structural modifications can significantly influence biological activity, highlighting the importance of further research into this compound's pharmacological potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.